molecular formula C11H15ClN2O3S B1521327 3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide CAS No. 1036551-00-4

3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide

Cat. No.: B1521327
CAS No.: 1036551-00-4
M. Wt: 290.77 g/mol
InChI Key: IVJBUIBEJGXBKL-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a chemical compound with diverse applications in scientific research, particularly in the fields of biology and pharmaceuticals. Its unique structure, which includes an amino group, a chloro substituent, and an oxolan-2-ylmethyl group attached to a benzenesulfonamide core, makes it a valuable tool for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This is followed by the introduction of the amino and chloro groups, and finally, the attachment of the oxolan-2-ylmethyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and oxolane derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. These processes are optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituent, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is extensively used in scientific research due to its diverse applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 3-amino-N-(oxolan-2-ylmethyl)benzenesulfonamide
  • 3-amino-4-chlorobenzenesulfonamide

Uniqueness

3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

3-Amino-4-chloro-N-((tetrahydrofuran-2-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant research findings.

The molecular formula of this compound is C11H15ClN2O3SC_{11}H_{15}ClN_{2}O_{3}S, with a molar mass of 290.77 g/mol . The compound features a sulfonamide group, which is known for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth effectively. The mechanism typically involves the inhibition of bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .

Anticancer Properties

Several studies have investigated the anticancer potential of sulfonamide derivatives. For example, compounds related to this compound have demonstrated inhibitory effects on cancer cell proliferation. In vitro studies showed that certain derivatives can induce apoptosis in cancer cells by modulating pathways such as Bcl-2/Bax and inhibiting tubulin polymerization .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest at the G2/M phase, leading to increased apoptosis in tumor cells .
  • Targeting Signaling Pathways : Research indicates interference with pathways such as p38 MAPK and VEGFR-2, which are crucial for cancer progression and metastasis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in various cancer cell lines
Cell Cycle ArrestArrests cells at G2/M phase
Enzyme InhibitionInhibits dihydropteroate synthase

Case Study: Anticancer Efficacy

In a recent study, a derivative closely related to this compound was tested on various cancer cell lines, including MCF-7 and A549. The results indicated IC50 values ranging from 1.48 μM to 6.38 μM, demonstrating significant potency against these cell lines .

Properties

IUPAC Name

3-amino-4-chloro-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3S/c12-10-4-3-9(6-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h3-4,6,8,14H,1-2,5,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJBUIBEJGXBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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